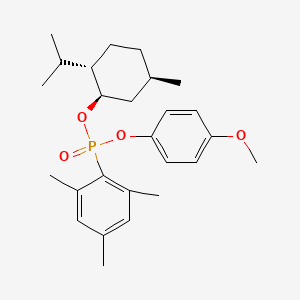
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate is a chiral organophosphorus compound It is characterized by its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, a methoxyphenyl group, and a mesitylphosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate typically involves the reaction of a suitable cyclohexyl precursor with a phosphonate reagent. One common method involves the use of Grignard reagents, where the cyclohexyl precursor is reacted with a chlorophosphonate in the presence of a Grignard reagent to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate is used as a ligand in organometallic catalysis. Its chiral nature makes it valuable in asymmetric synthesis, where it can help produce enantiomerically pure products .
Biology and Medicine
Its unique structure allows for the development of novel pharmaceuticals with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular pathways involved include the formation of metal-ligand complexes and subsequent catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chiral phosphonates and phosphines, such as:
- Tris(4-methoxyphenyl)phosphine
- Diethyl 4-methoxyphenyl phosphate
- 2-(Diphenylphosphino)anisole
Uniqueness
What sets (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-methoxyphenyl) mesitylphosphonate apart is its specific chiral configuration and the presence of both cyclohexyl and methoxyphenyl groups. This unique combination of structural features imparts distinct reactivity and selectivity in various applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C26H37O4P |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-[(4-methoxyphenoxy)-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C26H37O4P/c1-17(2)24-13-8-18(3)16-25(24)30-31(27,26-20(5)14-19(4)15-21(26)6)29-23-11-9-22(28-7)10-12-23/h9-12,14-15,17-18,24-25H,8,13,16H2,1-7H3/t18-,24+,25-,31?/m1/s1 |
InChI-Schlüssel |
QSVAZXDJBQPZPR-QINHDOHZSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=C(C=C(C=C2C)C)C)OC3=CC=C(C=C3)OC)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OP(=O)(C2=C(C=C(C=C2C)C)C)OC3=CC=C(C=C3)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


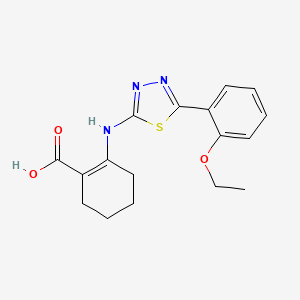

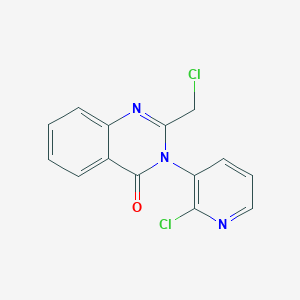
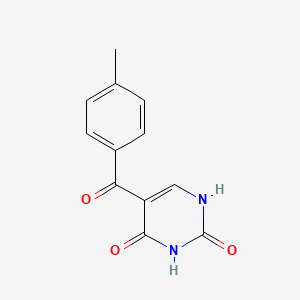
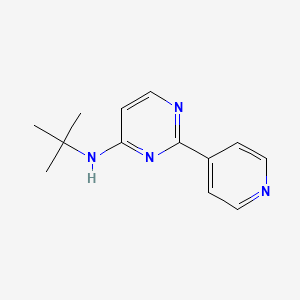
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
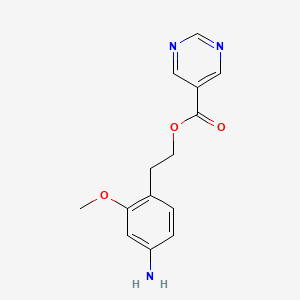
![Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-](/img/structure/B12905829.png)

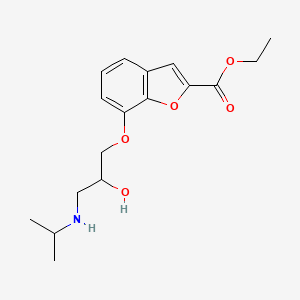

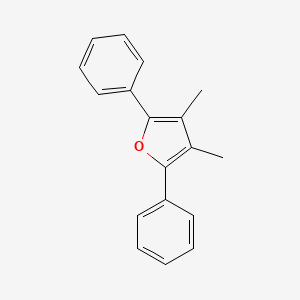
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)

